molecular formula C5H13NO2 B6266064 3-(2-aminoethoxy)propan-1-ol CAS No. 859874-55-8

3-(2-aminoethoxy)propan-1-ol

Cat. No.: B6266064
CAS No.: 859874-55-8
M. Wt: 119.2
InChI Key:
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Description

3-(2-aminoethoxy)propan-1-ol is a multi-functional amine compound with the molecular formula C5H13NO2 and a molar mass of 119.16 g/mol. It contains a 2-aminoethoxy group attached to a propanol molecule and is classified as a primary amine, meaning it has a nitrogen atom attached to two hydrogen atoms and an organic group. This compound is a clear, colorless liquid with a slightly sweet odor and is water-soluble.

Preparation Methods

3-(2-aminoethoxy)propan-1-ol can be synthesized via a two-step process. In the first step, propylene oxide is reacted with ammonia to form 3-amino-1-propanol. In the second step, ethylene oxide is added to the 3-amino-1-propanol to form this compound. This compound can also be produced industrially using similar methods, ensuring high purity and yield.

Chemical Reactions Analysis

3-(2-aminoethoxy)propan-1-ol undergoes various chemical reactions, including nucleophilic substitution reactions. Common reagents used in these reactions include halides and acids. The reactions tend to proceed mainly through the nitrogen atom, leading to the formation of various derivatives. Major products formed from these reactions include substituted amines and alcohols.

Scientific Research Applications

3-(2-aminoethoxy)propan-1-ol finds applications in various fields of research such as chemical biology, materials science, and pharmacology. It is used as a building block for drug development, a surfactant for emulsion polymerization, and as a stabilizer for nanoparticles. Additionally, it plays a vital role in the synthesis of various organic compounds and is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-aminoethoxy)propan-1-ol involves its ability to undergo nucleophilic substitution reactions, primarily through the nitrogen atom. This allows it to interact with various molecular targets and pathways, leading to the formation of different derivatives. Its unique chemical structure enables it to act as a stabilizer and surfactant, making it useful in various industrial applications.

Comparison with Similar Compounds

3-(2-aminoethoxy)propan-1-ol can be compared with other similar compounds such as 3-amino-1-propanol and 2-aminoethanol. While all these compounds contain an amino group, this compound is unique due to the presence of both an amino and an ethoxy group attached to the propanol molecule. This unique structure gives it distinct properties and makes it suitable for specific applications in research and industry.

Similar Compounds::
  • 3-amino-1-propanol
  • 2-aminoethanol

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminoethoxy)propan-1-ol involves the reaction of 3-chloropropan-1-ol with ethylene diamine followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "3-chloropropan-1-ol", "ethylene diamine", "sodium borohydride", "water", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 3-chloropropan-1-ol is reacted with ethylene diamine in the presence of water and hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is then reduced with sodium borohydride in the presence of water and sodium hydroxide to yield 3-(2-aminoethoxy)propan-1-ol." ] }

CAS No.

859874-55-8

Molecular Formula

C5H13NO2

Molecular Weight

119.2

Purity

95

Origin of Product

United States

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